N-[1-[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-2,2,2-trichloroethyl]acetamide
Description
This compound is a structurally complex thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core modified with a sulfanylidene group (C=S), a benzyl substituent at position 3, and a phenoxy-trichloroethyl-acetamide side chain. The (E)-configuration of the exocyclic double bond at position 5 enhances its conformational rigidity, which may influence biological activity or crystallization behavior . Crystallographic characterization of similar compounds frequently utilizes SHELX and WinGX software suites for structure refinement and visualization .
Properties
IUPAC Name |
N-[1-[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-2,2,2-trichloroethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O3S2/c1-13(27)25-19(21(22,23)24)29-16-9-7-14(8-10-16)11-17-18(28)26(20(30)31-17)12-15-5-3-2-4-6-15/h2-11,19H,12H2,1H3,(H,25,27)/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHNZCYQUZRGLH-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-2,2,2-trichloroethyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique thiazolidinone structure, which contributes to its biological properties. The presence of the trichloroethyl group and the benzyl moiety enhances its lipophilicity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈Cl₃N₃O₂S |
| Molecular Weight | 405.83 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially affecting signaling pathways related to inflammation and cell survival.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazolidinones exhibit antibacterial and antifungal properties, suggesting similar potential for this compound.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of thiazolidinone derivatives. For instance:
- Study 1 : A derivative similar in structure was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition compared to standard antibiotics .
Anticancer Activity
Recent research has focused on the anticancer potential of compounds containing thiazolidinone structures:
- Case Study : A study demonstrated that thiazolidinone derivatives could induce apoptosis in cancer cell lines by activating caspase pathways . The specific compound's ability to inhibit cell growth was measured using MTT assays.
Anti-inflammatory Effects
In vitro studies suggest that thiazolidinone derivatives may possess anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating their potential as anti-inflammatory agents .
Comparative Analysis
To understand the unique biological activity of this compound, it is beneficial to compare it with other thiazolidinone derivatives.
| Compound | Biological Activity |
|---|---|
| Thiazolidinone A | Strong antibacterial activity against Gram-positive bacteria |
| Thiazolidinone B | Induces apoptosis in cancer cell lines |
| N-[1-[4-(E)-... | Potential enzyme inhibitor; anti-inflammatory effects |
Comparison with Similar Compounds
Structural Analogues
Thiazolidinone derivatives share a common core but differ in substituents, which dictate their physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s sulfanylidene (C=S) and trichloroethyl groups enhance electrophilicity compared to sulfonyl (C=O) or methoxy substituents in analogues .
- Side Chains : The trichloroethyl-acetamide chain in the target compound is distinct from simpler acetamide or benzamide side chains in analogues, likely reducing solubility in aqueous media .
Physicochemical and Spectral Properties
Computational and Analytical Comparisons
- Molecular Networking: MS/MS fragmentation patterns of the target compound would likely cluster with other thiazolidinones due to shared core fragments (e.g., thiazolidinone ring cleavage) .
- Crystallography : The target’s structure would require SHELXL for refinement, with anisotropic displacement parameters visualized via ORTEP .
Preparation Methods
Synthesis of the Thiazolidinone Core
The thiazolidinone ring system forms the structural backbone of the compound. Source details a systematic approach for synthesizing analogous thiazolidin-4-one derivatives via hydrazine, α-haloketones, and allyl isothiocyanate. In this protocol, hydrazine reacts with allyl isothiocyanate and an aldehyde to form an intermediate, which undergoes nucleophilic substitution with α-chloroacetyl chloride. Intramolecular cyclization then yields the thiazolidinone scaffold . Optimal conditions for this step include refluxing in methanol with triethylamine (Et₃N) as a catalyst, achieving high yields (75–94%) .
A solvent-free, DABCO-catalyzed method described in offers an alternative route. Using α-tertiary propargylamines and carbon disulfide, this approach constructs thiazolidine-2-thione scaffolds under ambient temperatures. DABCO suppresses byproduct formation (e.g., thiazolidine-2-ones) and enables 91% yield within 2 hours . While this method targets thiones, analogous conditions may apply to sulfanylidene derivatives through oxidation.
Formation of the Acetamide Side Chain
The trichloroethyl acetamide side chain is introduced via coupling reactions. Source outlines a method for preparing 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which shares structural similarities. A benzyl carbamate (Cbz)-protected amine reacts with chloroacetyl chloride in the presence of a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to form an intermediate. Hydrogenolysis with palladium on carbon removes the Cbz group, yielding the free acetamide . Adapting this protocol, the trichloroethyl group may be introduced via nucleophilic substitution using 2,2,2-trichloroethyl bromide.
Condensation and Cyclization
The phenoxy bridge and thiazolidinone-acetamide linkage are established through condensation. Source specifies refluxing equimolar quantities of the thiazolidinone intermediate and trichloroethyl acetamide derivative in ethanol or acetic acid for 6–8 hours. The reaction proceeds via a Knoevenagel condensation mechanism, forming the (E)-configured methylidene group. Crystallization from ethanol or ethyl acetate yields the pure product. Source corroborates this, noting that oxidation of the sulfanylidene group (e.g., with hydrogen peroxide) may occur post-condensation to stabilize the structure .
Catalytic and Solvent Conditions
Catalyst selection critically impacts reaction efficiency. Source identifies Et₃N as optimal for thiazolidinone cyclization, while source demonstrates DABCO’s superiority in suppressing byproducts (e.g., ≤4% vs. 6% with DBU) . Solvent-free conditions in reduce purification complexity, though ethanol remains common for condensation.
Table 1: Comparison of Catalytic Systems
Recent Advances and Optimization
Recent protocols prioritize atom economy and scalability. The DABCO-catalyzed method in eliminates solvents and reduces reaction times, aligning with green chemistry principles . Additionally, source highlights hydrogen peroxide’s role in oxidizing sulfanylidene groups post-synthesis, enhancing stability . Future research could explore enzymatic catalysis or flow chemistry to further optimize yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
